2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
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Overview
Description
This compound is also known as Boc-Dap-OH . It’s an amino acid derivative used in peptide synthesis . The empirical formula is C8H16N2O4 and the molecular weight is 204.22 .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl group attached to an amino group, and a 3-methylphenyl group attached to the alpha carbon . The InChI key is KRJLRVZLNABMAT-YFKPBYRVSA-N .Chemical Reactions Analysis
This compound is typically used in peptide synthesis, where it reacts with other amino acids to form peptide bonds . The Boc group serves as a protecting group for the amino group during these reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has an optical activity of [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) . It has a melting point of 210 °C (dec.) .Scientific Research Applications
Synthesis and Characterization
One of the primary applications of this compound lies in its role as an intermediate or precursor in the synthesis of other complex molecules. For example, it serves as a key intermediate in the synthesis of natural product Biotin, a water-soluble vitamin that plays an essential part in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids. This synthesis demonstrates its utility in creating biologically relevant compounds (Shuanglin Qin et al., 2014).
In another study, derivatives of this compound were synthesized for the potential antimicrobial activity, showcasing its application in medicinal chemistry. This research involved the synthesis and characterization of substituted phenyl azetidines, highlighting the versatility of this chemical structure in drug development (K. Doraswamy & P. Ramana, 2013).
Applications in Biochemistry and Molecular Biology
The compound and its derivatives also find applications in biochemistry and molecular biology. For instance, derivatives have been used as building blocks in peptide synthesis, illustrating the compound's role in creating fluorescent amino acid derivatives. Such compounds are valuable tools in studying protein structure and function, offering a way to visualize and analyze peptides and proteins under specific conditions (A. Szymańska et al., 2003).
Moreover, the versatility of this compound extends to its use in the synthesis of orthogonally protected amino acids. These compounds are crucial in peptide synthesis, enabling the creation of peptides with specific structural and functional properties. This application underscores the compound's importance in advancing research in proteomics and peptide therapeutics (Eva Medina et al., 2000).
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of tert-butoxycarbonyl (boc) protected amino acids . BOC is a protecting group used in organic synthesis, particularly for amines .
Mode of Action
The compound interacts with its targets through the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from unwanted reactions during the synthesis process .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, which is a fundamental biochemical pathway involved in protein production .
Pharmacokinetics
It’s known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific amine it is protecting. By protecting the amine group, the compound allows for selective reactions to occur elsewhere on the molecule, thereby enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions . Furthermore, the compound’s solubility in different solvents suggests that the choice of solvent can significantly impact its reactivity and stability.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid' involves the protection of the amine group, followed by the alkylation of the protected amine with 3-methylbenzyl bromide. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "2-amino-3-(3-methylphenyl)propanoic acid", "tert-butyl chloroformate", "triethylamine", "3-methylbenzyl bromide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(3-methylphenyl)propanoic acid in dichloromethane.", "Step 2: Add triethylamine to the solution and stir.", "Step 3: Slowly add tert-butyl chloroformate to the solution and stir for 1 hour.", "Step 4: Add water to the solution and extract the organic layer with dichloromethane.", "Step 5: Wash the organic layer with sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the protected amine intermediate.", "Step 7: Dissolve the protected amine intermediate in diethyl ether.", "Step 8: Add 3-methylbenzyl bromide to the solution and stir for 12 hours.", "Step 9: Wash the solution with water and extract the organic layer with dichloromethane.", "Step 10: Wash the organic layer with sodium bicarbonate solution and brine.", "Step 11: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the alkylated intermediate.", "Step 12: Dissolve the alkylated intermediate in dichloromethane.", "Step 13: Add sodium bicarbonate solution to the solution and stir for 1 hour.", "Step 14: Extract the organic layer with dichloromethane and wash with brine.", "Step 15: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product." ] } | |
CAS No. |
143567-11-7 |
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.3 |
Purity |
95 |
Origin of Product |
United States |
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